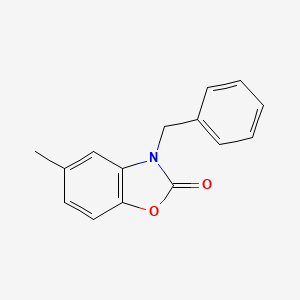

3-苄基-5-甲基-3H-苯并噁唑-2-酮

描述

3-Benzyl-5-methyl-3H-benzooxazol-2-one is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.2692 . The compound is achiral, meaning it does not exhibit optical activity . It is also known by other systematic names such as 2(3H)-Benzoxazolone, 5-methyl-3-(phenylmethyl)-, 5-Methyl-3-(phenylmethyl)-2(3H)-benzoxazolone, and 5-Methyl-3-(phenylmethyl)-1,3-benzoxazol-2-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The molecular structure of 3-Benzyl-5-methyl-3H-benzooxazol-2-one can be represented by the SMILES notation: CC1=CC=C2OC(=O)N(CC3=CC=CC=C3)C2=C1 . The InChI representation is: InChI=1S/C15H13NO2/c1-11-7-8-14-13(9-11)16(15(17)18-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-5-methyl-3H-benzooxazol-2-one include a molecular weight of 239.2692 . The compound is achiral and does not exhibit optical activity . It has no defined stereocenters or E/Z centers, and carries no charge .科学研究应用

结构分析和分子相互作用

分子结构和相互作用的研究对于理解化合物性质至关重要。例如,对相关化合物 3-苄基-5-甲基-1,2-苯并恶唑 2-氧化物的晶体学分析揭示了其分子几何结构,包括异恶唑单元与连接的苯环共面以及苄基环的倾斜。这种结构信息对于材料和药物设计至关重要,它突出了此类化合物如何通过氢键和 π-π 相互作用形成之字形链,这可能有助于开发具有特定分子堆积要求的新型药物或材料 (Anuradha 等,2012)。

配位聚合物和材料科学

基于相似杂环骨架的配位聚合物展示了这些化合物在材料科学中的潜力,特别是它们的发光和磁性。配位聚合物的合成和表征揭示了形成具有特定网络拓扑的稳定三维结构的能力。此类材料因其独特的性质而受到关注,这些性质可以针对传感、磁性和光致发光应用进行调整 (袁春和等,2020)。

缓蚀

杂环化合物在缓蚀中的应用值得注意,特别是对于在腐蚀性环境中保护金属。与苯并恶唑酮具有结构相似性的恶二唑衍生物的研究证明了它们作为酸性溶液中低碳钢的缓蚀剂的有效性。此类研究对于开发用于工业应用的新型、更有效的缓蚀剂至关重要,强调了苯并恶唑酮衍生物在该领域的意义 (Kalia 等,2020)。

药物研究

在药物领域,苯并恶唑酮及其相关化合物的结构基序因其治疗潜力而被探索。例如,衍生物已被合成并评估其血吸虫活性,证明了与这些化合物相关的广泛生物活性。此类研究强调了苯并恶唑酮衍生物在开发各种疾病的新疗法中的重要性 (Albuquerque 等,2005)。

作用机制

Target of Action

The primary targets of 3-Benzyl-5-methyl-3H-benzooxazol-2-one are currently unknown

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Benzyl-5-methyl-3H-benzooxazol-2-one is currently unavailable . Future pharmacokinetic studies will provide insights into the compound’s bioavailability, half-life, clearance rate, and potential interactions with other substances.

属性

IUPAC Name |

3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-11-7-8-14-13(9-11)16(15(17)18-14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZOKKGTLRVETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322064 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzyl-5-methyl-3H-benzooxazol-2-one | |

CAS RN |

107235-17-6 | |

| Record name | 3-benzyl-5-methyl-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyl-5-methyl-3H-benzooxazol-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT8D5MHW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)

![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2813440.png)

![3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2813444.png)

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813446.png)

![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)